molecular formula C8H10N4 B3000156 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine CAS No. 93113-11-2

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine

Cat. No.: B3000156
CAS No.: 93113-11-2
M. Wt: 162.196
InChI Key: FKNUBXUNMZSEDM-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring.

Chemical Reactions Analysis

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific triazole-pyridine structure. Similar compounds include:

These compounds share the triazole ring but differ in their fused ring systems, leading to variations in their chemical properties and biological activities.

Biological Activity

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings.

Chemical Structure and Properties

The compound is classified under the triazolo-pyridine derivatives, characterized by a triazole ring fused with a pyridine structure. Its chemical formula is C8H12N4, and it is often studied in the context of its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, studies have shown that certain triazolo derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens (a group of antibiotic-resistant bacteria). The biological activity often correlates with structural modifications in the triazole ring and the presence of amino side chains .

Anticancer Activity

A notable aspect of this compound is its antiproliferative effects against cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Some studies indicate that this compound can inhibit key signaling pathways involved in cancer cell proliferation by targeting specific kinases such as c-Met and VEGFR-2. This inhibition leads to reduced cell growth and induced apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Study 1: Antimycobacterial Activity

A study synthesized several triazolo-pyridine derivatives to evaluate their antimycobacterial activity. The results indicated that modifications in the triazole position significantly affected their potency against M. tuberculosis, with some compounds demonstrating selective activity against drug-sensitive strains .

Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, several derivatives were tested for their antiproliferative effects. The most promising derivative exhibited an IC50 value of 0.98 µM against A549 cells. The study highlighted that these compounds could induce apoptosis through the inhibition of c-Met signaling pathways .

Data Summary

Activity Type Target IC50 Value (µM) Mechanism
AntimicrobialMycobacterium tuberculosisVariesDisruption of metabolic pathways
AnticancerMCF-71.05Kinase inhibition
A5490.98Induction of apoptosis

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNUBXUNMZSEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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